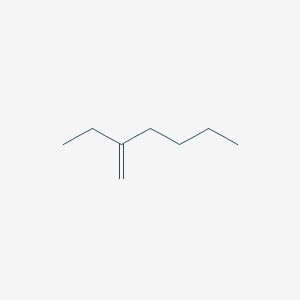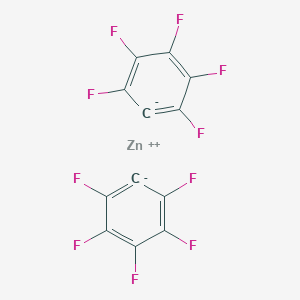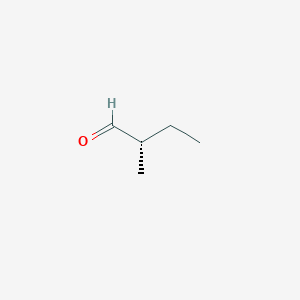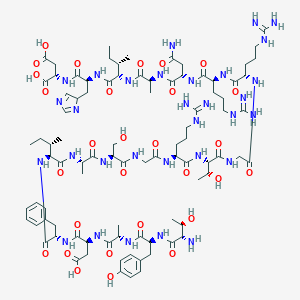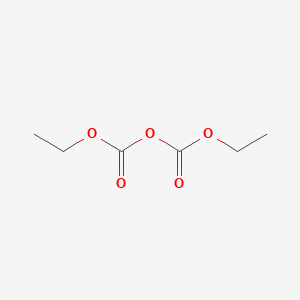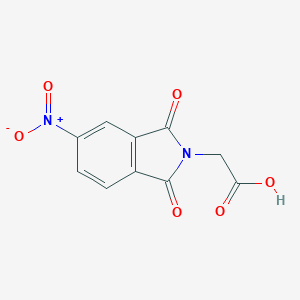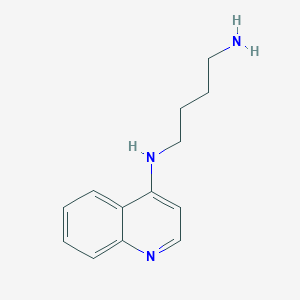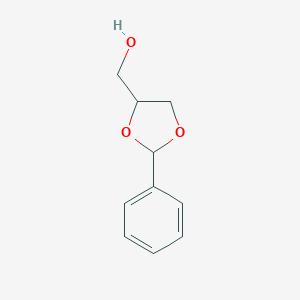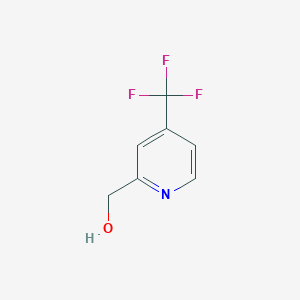
(4-(三氟甲基)吡啶-2-基)甲醇
描述
The compound (4-(Trifluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative with a methanol functional group. While the provided papers do not directly study this compound, they offer insights into closely related structures and their properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a pyridine ring with subsequent functionalization. For example, the synthesis of bis(pyridin-2-ylmethanolato)bis(trifluoroacetato)nickel(II) involves coordination of pyridin-2-ylmethanol to a nickel center, suggesting that the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanol could involve similar coordination chemistry or metal-mediated transformations .
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(pyridin-2-ylmethanolato)bis(trifluoroacetato)nickel(II), shows that the pyridin-2-ylmethanol ligand coordinates to a metal atom through its pyridyl nitrogen and methanol oxygen, forming a five-membered chelate ring . This information can be extrapolated to suggest that (4-(Trifluoromethyl)pyridin-2-yl)methanol would have a similar ability to coordinate to metal centers, potentially forming stable chelate complexes.
Chemical Reactions Analysis
The reactivity of (4-(Trifluoromethyl)pyridin-2-yl)methanol can be inferred from the behavior of similar compounds. For instance, the strong hydrogen bonding observed in bis(pyridin-2-ylmethanolato)bis(trifluoroacetato)nickel(II) indicates that the hydroxyl group in (4-(Trifluoromethyl)pyridin-2-yl)methanol would be capable of engaging in hydrogen bonding, which could influence its reactivity and interactions with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-(Trifluoromethyl)pyridin-2-yl)methanol can be partially deduced from related compounds. For example, the theoretical study of (RS)-(4-fluorophenyl)(pyridine-2yl)methanol using density functional theory (DFT) provides insights into the vibrational spectra and molecular electrostatic potential, which are important for understanding the reactivity and interaction of molecules . Additionally, the case of solvent-dependent polymorphism in a structurally related compound suggests that (4-(Trifluoromethyl)pyridin-2-yl)methanol may also exhibit polymorphism, which could affect its melting point, solubility, and other physical properties .
科学研究应用
缓蚀
- 低碳钢缓蚀剂:吡啶基甲醇衍生物,包括含三唑环的衍生物,已被探索作为酸性环境中低碳钢的有效缓蚀剂。这些化合物吸附在钢表面,形成一层保护层,防止腐蚀。这些缓蚀剂的有效性归因于它们与铁原子共享孤对电子或从铁表面接受电子的能力 (马等人,2017)。
配位化学
- 配位化合物合成:吡啶基甲醇衍生物已用于合成配位化合物,例如铁 (II) 配合物。这些配合物表现出有趣的物理化学性质,并使用 X 射线衍射和穆斯堡尔光谱等技术进行分析 (布鲁什等人,2018)。
生物催化
- 手性醇的合成:研究表明,在液-液双相微反应体系中使用生物催化过程可以合成手性醇,例如 S-(4-氯苯基)-(吡啶-2-基)甲醇。这种方法提供了一种高效、绿色且经济的方法来生产高纯度手性化合物 (陈等人,2021)。
有机合成
- 乙烯催化低聚:已经合成了以吡啶基甲醇作为配体的镍配合物,并将其应用于乙烯的催化低聚,展示了这些化合物在有机金属催化中的多功能性 (克马戈雷特和布劳恩施泰因,2008)。
- 吡啶炔丙醇的转化:在温和条件下,吡啶基炔丙醇转化为烯酮,突出了吡啶基甲醇衍生物在促进有机转化中的效用 (埃伦勒和比埃尔曼,2005)。
属性
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAZEWPUHFIBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563701 | |
| Record name | [4-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)pyridin-2-yl)methanol | |
CAS RN |
131747-46-1 | |
| Record name | 4-(Trifluoromethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

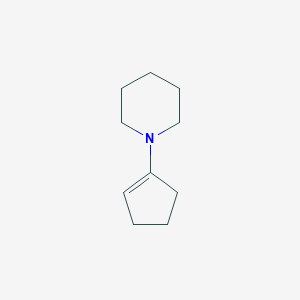
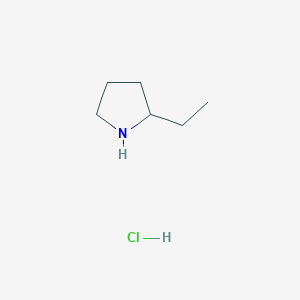
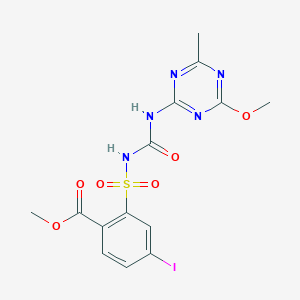
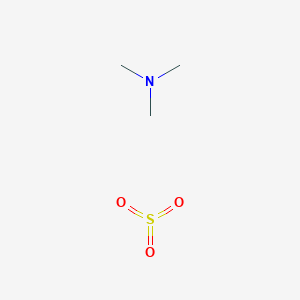
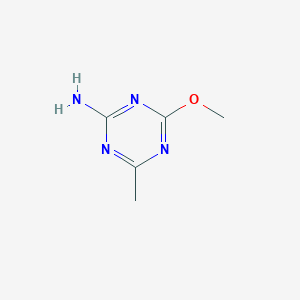
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
